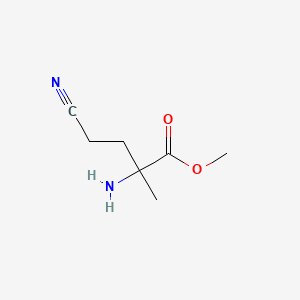

Methyl 2-amino-4-cyano-2-methylbutanoate

Description

International Union of Pure and Applied Chemistry Naming and Constitutional Isomerism

The systematic nomenclature of methyl 2-amino-4-cyano-2-methylbutanoate follows International Union of Pure and Applied Chemistry conventions for substituted carboxylic acid derivatives. The compound's base name derives from butanoic acid, with the carboxyl group esterified with methanol to form the methyl ester functionality. The structural framework consists of a four-carbon chain bearing substituents at specific positions: an amino group and a methyl group both located at the second carbon atom, creating a quaternary carbon center, and a cyano group positioned at the fourth carbon atom.

Constitutional isomerism analysis reveals multiple potential structural variants depending on the positioning of functional groups along the carbon backbone. The specific compound under investigation differs significantly from related structures such as methyl 2-amino-4-cyanobutanoate, which lacks the additional methyl substituent at position two. Similarly, methyl 2-amino-4-cyano-4-methylbutanoate represents a distinct constitutional isomer where the methyl group occupies the fourth position rather than the second. These positional differences result in markedly different chemical and physical properties despite sharing identical molecular formulas in some cases.

The presence of a quaternary carbon center at position two introduces significant steric hindrance and affects the overall molecular geometry. This structural feature distinguishes the compound from simpler amino acid derivatives and influences both its chemical reactivity and biological activity profiles. The systematic name reflects the hierarchical priority of functional groups, with the ester carbonyl taking precedence as the principal functional group, followed by the amino substituent, and finally the cyano and methyl groups as additional substituents.

Functional Group Interactions: Amino, Cyano, and Methyl Ester Moieties

The molecular architecture of this compound encompasses three primary functional groups that exhibit distinct chemical behaviors and intermolecular interactions. The amino group at position two exists in a sterically hindered environment due to the adjacent quaternary carbon center, which significantly influences its basicity and nucleophilic reactivity compared to primary amines in less congested molecular environments. This amino functionality can participate in hydrogen bonding interactions, both as a donor and acceptor, affecting the compound's solubility characteristics and crystal packing arrangements.

The cyano group positioned at the terminal fourth carbon atom introduces significant electron-withdrawing effects throughout the molecular framework. This functional group exhibits characteristic infrared absorption around 2200-2300 wavenumbers and contributes to the overall dipole moment of the molecule. The cyano functionality can undergo various chemical transformations, including hydrolysis to carboxylic acid or reduction to primary amine, making it a versatile synthetic handle for further molecular elaboration.

The methyl ester moiety serves as the carbonyl-containing functional group that defines the compound's classification as an amino acid derivative. This ester linkage is susceptible to hydrolysis under both acidic and basic conditions, potentially yielding the corresponding carboxylic acid. The ester carbonyl carbon exhibits electrophilic character and can participate in nucleophilic addition reactions, while the methoxy group provides a leaving group for various substitution reactions. The spatial arrangement of these functional groups creates opportunities for intramolecular interactions, particularly between the amino group and the ester carbonyl, which may influence conformational preferences and stability.

Physicochemical Properties and Stability Considerations

The physicochemical profile of this compound reflects the combined influence of its multiple functional groups and structural complexity. Based on structural analogies with related compounds, the molecular weight is calculated to be approximately 156 daltons, consistent with the molecular formula derived from the structural features described. The compound's polarity arises from the presence of both polar functional groups (amino and cyano) and the ester linkage, suggesting moderate solubility in polar aprotic solvents and limited solubility in nonpolar media.

Thermal stability analysis indicates that the compound may be susceptible to decomposition pathways involving the cyano group and the ester linkage at elevated temperatures. The amino group's proximity to the quaternary carbon center may provide some protection against oxidative degradation, while the cyano functionality remains vulnerable to hydrolytic conditions. Storage considerations should account for the potential reactivity of the amino group toward carbonyl compounds and the susceptibility of the ester linkage to moisture-induced hydrolysis.

The compound's chemical stability is influenced by solution pH, with the amino group's protonation state affecting overall molecular charge distribution and solubility characteristics. Under acidic conditions, protonation of the amino group increases the compound's hydrophilicity, while basic conditions may promote ester hydrolysis. The presence of the electron-withdrawing cyano group may reduce the amino group's basicity compared to simple aliphatic amines, affecting its acid-base equilibrium constants.

| Property | Estimated Value | Structural Basis |

|---|---|---|

| Molecular Weight | ~156 g/mol | C7H12N2O2 formula |

| Polarity | Moderate | Multiple polar functional groups |

| Thermal Stability | Limited above 150°C | Ester and cyano group lability |

| pH Sensitivity | High | Amino group protonation |

| Hydrolytic Stability | Moderate | Ester linkage susceptibility |

Properties

IUPAC Name |

methyl 2-amino-4-cyano-2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(9,4-3-5-8)6(10)11-2/h3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHPULRMJRQVME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC#N)(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s reactivity and applications are best understood through comparisons with analogs sharing key functional groups (e.g., esters, amino, cyano, or methyl substituents). Below is a detailed analysis:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Polarity and Solubility: The amino and cyano groups in this compound increase polarity, enhancing water solubility compared to non-polar analogs like sandaracopimaric acid methyl ester. However, its solubility is lower than that of the carboxylic acid derivative (4-cyano-2-methylbutanoic acid) due to the ester group .

- Stability: The electron-withdrawing cyano group may slow ester hydrolysis relative to ethyl 4-bromo-2-methylbutanoate, where bromine’s leaving-group ability accelerates reactivity .

Preparation Methods

Cyanoester Formation via Alkylation and Cyanation

Comparative Data Table of Key Preparation Steps

Research Findings and Optimization Insights

- Excess Reactants: Using excess ethyl 2-cyanoacetate significantly improves conversion rates in alkylation, reaching 75-80% conversion and yields up to 85%.

- Solvent Choice: Polar aprotic solvents such as dimethyl sulfoxide are critical for cyanation steps to facilitate nucleophilic substitution reactions.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) is the standard analytical method to assess purity, with values exceeding 99.5% achievable without further purification.

- Temperature Control: Reflux conditions around 120°C for alkylation and 45°C aging for cyclization optimize reaction completeness and product formation.

- Purification Techniques: Combination of aqueous phase separations, drying agents, and silica gel chromatography ensures removal of inorganic salts and by-products, yielding analytically pure compounds.

Summary of Preparation Methodology

The preparation of methyl 2-amino-4-cyano-2-methylbutanoate involves a carefully orchestrated sequence of alkylation, cyanation, amination, and cyclization steps. Key parameters influencing the efficiency include reagent molar ratios, solvent polarity, reaction temperature, and purification methods. The use of excess cyanoacetate and polar aprotic solvents enhances yields and purity, while controlled acidification and pH adjustments finalize the cyclization to the target compound.

This comprehensive synthesis approach is supported by multiple patents and peer-reviewed research, demonstrating robust, scalable, and high-yielding routes to this compound with purity levels suitable for advanced applications in medicinal chemistry and material science.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-4-cyano-2-methylbutanoate, and how do reaction parameters influence yield and purity?

The synthesis of this compound typically involves multi-step reactions starting from amino acid derivatives or nitrile-containing precursors. Key steps include:

- Esterification : Methanol or ethanol is used under acidic or basic conditions to form the methyl ester. Sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) are common bases for nucleophilic substitution reactions .

- Cyanide Incorporation : A cyano group can be introduced via nucleophilic substitution (e.g., using KCN) or via Strecker synthesis. Temperature control (e.g., reflux at 60–80°C) is critical to avoid side reactions like hydrolysis .

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates, while methanol may be used for esterification .

Key Parameters : Yield (>70%) and purity (>95%) depend on precise stoichiometry, reaction time (6–12 hours), and post-synthesis purification (e.g., recrystallization or column chromatography).

Q. How can researchers characterize the structure and purity of this compound?

- Spectroscopic Techniques :

- NMR : ¹H NMR (δ 1.3–1.5 ppm for methyl groups, δ 3.7 ppm for ester methoxy) and ¹³C NMR (δ 170–175 ppm for carbonyl) confirm structural motifs .

- FTIR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups .

- Chromatography : HPLC with UV detection (λ = 210–220 nm) assesses purity, while GC-MS identifies volatile byproducts .

- Elemental Analysis : Matches experimental and theoretical C, H, N percentages (±0.3% tolerance) .

Q. What are the common chemical reactions involving this compound in organic synthesis?

- Hydrolysis : Acidic or basic conditions convert the ester to a carboxylic acid (e.g., H₂SO₄/H₂O or NaOH/EtOH) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, forming methyl 2-amino-4-aminomethyl-2-methylbutanoate .

- Nucleophilic Substitution : The cyano group can be displaced by thiols or amines under basic conditions .

Advanced Research Questions

Q. How does steric hindrance from the 2-methyl and 4-cyano groups influence reaction kinetics and regioselectivity?

The branched methyl group at C2 and the electron-withdrawing cyano group at C4 create steric and electronic effects:

- Steric Effects : Slow down nucleophilic attacks at C4, favoring reactions at the less hindered ester group .

- Electronic Effects : The cyano group deactivates the adjacent carbon, reducing electrophilicity and directing substitutions to distal positions .

Experimental Validation : Kinetic studies (e.g., monitoring reaction rates via UV-Vis) and DFT calculations can quantify these effects .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during esterification .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .

- Low-Temperature Synthesis : Reactions below 0°C reduce thermal racemization of the amino group .

Q. How do conflicting spectral data (e.g., NMR shifts) between synthetic batches arise, and how can they be resolved?

Discrepancies may stem from:

- Solvent Polarity : NMR shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) .

- Tautomerism : The amino group may adopt different protonation states in acidic/basic conditions, altering peak positions .

Resolution : Standardize solvent systems and pH during analysis. Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity .

Q. What computational tools predict the reactivity and stability of this compound in complex reaction environments?

- DFT Calculations : Gaussian or ORCA software models transition states and activation energies for substitution or oxidation reactions .

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose synthetic pathways based on known reaction databases .

- Molecular Dynamics (MD) : Simulates degradation pathways (e.g., hydrolysis) under varying pH and temperature conditions .

Q. What are the stability challenges for this compound under long-term storage, and how can they be addressed?

- Degradation Pathways : Hydrolysis of the ester or cyano group in humid environments; oxidation of the amino group .

- Stabilization Methods :

Methodological Considerations

Q. How can researchers design kinetic studies to compare the reactivity of this compound with analogues (e.g., fluorinated or brominated derivatives)?

- Variable Control : Fix temperature (e.g., 25°C), solvent (DMF), and concentration while varying substituents (e.g., Br vs. CN at C4) .

- Techniques : Use stopped-flow UV-Vis to monitor reaction rates or conduct competition experiments with equimolar substrates .

Q. What protocols ensure reproducibility in scaled-up synthesis (>100 g) of this compound?

- Process Optimization :

- Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., nitrile formation) .

- Automated pH control (e.g., via feedback loops) maintains consistency in multi-step reactions .

- Quality Control : In-line FTIR or Raman spectroscopy monitors intermediate purity in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.